molecular formula C10H12ClNO B7514592 N-[1-(3-chlorophenyl)ethyl]acetamide

N-[1-(3-chlorophenyl)ethyl]acetamide

Cat. No.: B7514592
M. Wt: 197.66 g/mol
InChI Key: XDFGWKFEFHPPQO-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Amide Chemistry Research

Amides are among the most prevalent functional groups in organic chemistry and are of paramount importance in the development of modern medicine. nih.gov The stability of the amide bond under physiological conditions makes it a reliable linkage in drug molecules. nih.gov Furthermore, amides can act as both hydrogen bond donors and acceptors, a crucial property for molecular recognition and binding to biological targets. nih.govnih.gov

The synthesis of amides is a fundamental aspect of drug design and development, with numerous methods available for their formation. nih.gov A common and straightforward method involves the N-acetylation of a primary amine. nih.gov For instance, the reaction of 1-(3-chlorophenyl)ethylamine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) would yield N-[1-(3-chlorophenyl)ethyl]acetamide. The development of greener and more efficient methods for N-acylation, such as using acetonitrile (B52724) as both a solvent and an acetylating agent in continuous-flow systems, highlights the ongoing efforts to refine amide synthesis. nih.gov

Rationale for Academic Investigation of this compound and its Derivatives

The academic investigation of this compound and its derivatives is primarily driven by their potential as building blocks for more complex and biologically active molecules. The key structural features that underpin this interest are the chiral center and the substituted aromatic ring.

The chirality of the 1-(3-chlorophenyl)ethyl moiety is of significant interest. The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological targets, which are themselves chiral. nih.gov This stereoselectivity is a critical consideration in drug design, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. Therefore, chiral amines and their N-acylated derivatives, such as this compound, are valuable synthons for the enantioselective synthesis of pharmaceuticals.

The presence of a 3-chlorophenyl group also contributes to the rationale for its investigation. The substitution pattern on the phenyl ring can influence the molecule's lipophilicity, electronic properties, and metabolic stability, all of which are important determinants of a compound's pharmacokinetic and pharmacodynamic profile. The chloro-substituent, in particular, is a common feature in many bioactive compounds and can enhance binding affinity to target proteins. Research into derivatives of N-phenylacetamides often explores how different substituents on the phenyl ring affect biological activity, providing a basis for the targeted design of new therapeutic agents. researchgate.net

Overview of Key Research Areas Explored for the Compound Scaffold

The N-[1-(aryl)ethyl]acetamide scaffold, to which this compound belongs, has been explored in several key areas of medicinal chemistry research. While specific studies focusing solely on the 3-chloro derivative are limited, research on analogous compounds provides a clear indication of the potential applications of this structural motif.

One significant area of investigation is in the development of novel therapeutic agents . For instance, derivatives of N-phenylacetamide have been synthesized and evaluated for their potential as antibacterial and nematicidal agents. nih.gov In one study, a series of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety demonstrated promising activity against various bacterial strains. nih.gov

Furthermore, the broader class of N-phenylacetamides has been investigated for its potential in oncology . Research has shown that certain N-phenylacetamide derivatives exhibit cytotoxic activity against cancer cell lines. researchgate.net The structural similarity of this compound to these compounds suggests that it could serve as a valuable intermediate or starting point for the development of new anticancer agents.

The N-acylated phenylethylamine scaffold has also been explored in the context of central nervous system (CNS) disorders . For example, derivatives of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides have been identified as potent and selective κ-opioid agonists, which have potential applications in pain management. google.com Additionally, a patent discloses heterocyclidene-N-(aryl)acetamide derivatives as potential modulators of the TRPV1 receptor, a target for the treatment of pain. nih.gov

The synthesis of this compound itself can be achieved through standard N-acetylation procedures. A general approach involves the reaction of 1-(3-chlorophenyl)ethylamine with an acetylating agent like acetyl chloride in the presence of a base, or through greener methods utilizing acetonitrile. nih.govquora.com

General Synthesis of N-acylated Amines

Reactants Reagents/Conditions Product
Primary Amine (e.g., 1-(3-chlorophenyl)ethylamine) Acetylating agent (e.g., Acetyl Chloride, Acetic Anhydride), Base N-acylated amine (e.g., this compound)
Primary Amine Acetonitrile, Alumina catalyst, Continuous-flow N-acylated amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFGWKFEFHPPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-[1-(3-chlorophenyl)ethyl]acetamide and Related Analogues

The construction of the this compound scaffold relies on robust and scalable chemical reactions. Pathways such as the Leuckart reaction provide a direct route to the precursor amine, while standard alkylation reactions offer a reliable method for the final amide bond formation.

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones. wikipedia.orgmdpi.com In the context of this compound synthesis, this pathway is employed to convert 3-chloroacetophenone into the corresponding 1-(3-chlorophenyl)ethanamine. The reaction typically utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, requiring high temperatures (120-170°C) to proceed. wikipedia.orgnih.gov

The mechanism involves two main stages: the formation of an imine or N-formyl derivative from the ketone, followed by reduction with formic acid, which is generated in situ. semanticscholar.orgntnu.no The primary amine product is often obtained as its formyl derivative, which must then be hydrolyzed to yield the free amine. mdma.ch This amine is the direct precursor to the target compound. Subsequent acylation, typically with acetic anhydride (B1165640) or acetyl chloride, yields this compound. The Leuckart reaction is a valuable one-pot method for synthesizing a variety of substituted phenethylamines. nih.govresearchgate.net

Table 1: Representative Conditions for Leuckart Reaction and Subsequent Acylation

Starting MaterialReagentsKey ConditionsIntermediate ProductFinal Acylation StepFinal Product
3-ChloroacetophenoneAmmonium Formate (or Formamide/Formic Acid)Heat (160-170°C), 24-36h1-(3-chlorophenyl)ethanamineAcetic Anhydride, BaseThis compound
1-Phenyl-2-propanoneN-methylformamideHeat (165-170°C), followed by NaOH hydrolysisMethamphetamineN/A (Example of related amine synthesis)N/A

A more direct and widely used method for forming the amide bond is the alkylation (acylation) of a primary amine with an acyl halide. In this pathway, the precursor 1-(3-chlorophenyl)ethanamine is reacted with chloroacetyl chloride or a similar acetylating agent. This nucleophilic acyl substitution is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.netsphinxsai.comrsc.org

The reaction is generally performed in an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature. researchgate.netsphinxsai.com This method is highly efficient, proceeds with high yields, and is tolerant of a wide variety of functional groups on both the amine and the acylating agent. ijpsr.infotandfonline.com The versatility of this approach allows for the synthesis of a large library of N-phenylethylacetamide analogues by simply varying the substitution on the amine precursor or by using different acyl chlorides.

Table 2: Typical Conditions for Amide Synthesis via Alkylation

Amine PrecursorAcylating AgentBaseSolventTemperatureYield
1-(3-chlorophenyl)ethanamineChloroacetyl ChlorideDBUTHF0°C to Room TempGood to Excellent (75-95%)
AnilineChloroacetyl ChlorideK₂CO₃CH₂Cl₂0°C to Room TempHigh
Various AnilinesChloroacetyl ChlorideTriethylamineDMFRoom TempVariable

The this compound framework can serve as a building block for more complex molecular architectures through condensation and cyclization reactions. For instance, derivatives of the core structure can undergo intramolecular or intermolecular reactions to form heterocyclic systems.

One such strategy involves the Claisen-Schmidt condensation, where an acetophenone derivative, a precursor to the amine, reacts with a benzaldehyde in the presence of a base to form a chalcone. This intermediate can then be elaborated into various heterocyclic compounds. mdpi.com Similarly, Knoevenagel condensation of related aldehydes with active methylene compounds can initiate a sequence leading to cyclized indene derivatives. nih.gov These strategies highlight the potential to use the fundamental components of this compound to access a broader chemical space, including the synthesis of benzothiazoles through condensation of precursors with 2-aminothiophenols. mdpi.com

Enantioselective Synthesis of Chiral this compound Analogues

Since the benzylic carbon in this compound is a stereocenter, the synthesis of enantiomerically pure forms of this compound is of significant interest. This is typically achieved by producing a chiral amine intermediate through asymmetric synthesis, which is then acylated to form the final product.

The most common approach to obtaining the chiral amine precursor, (R)- or (S)-1-(3-chlorophenyl)ethanamine, is the asymmetric reduction of the corresponding prochiral ketone, 3-chloroacetophenone. This transformation is often accomplished using chiral catalysts that facilitate the stereoselective transfer of a hydride from a reducing agent, such as borane (BH₃). tandfonline.com

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts. rsc.org These catalysts coordinate with both the borane and the ketone's carbonyl group, creating a rigid transition state that directs the hydride attack to one face of the ketone, resulting in a high degree of enantioselectivity. researchgate.net Other chiral catalysts, including ruthenium-based complexes developed by Noyori and others, are also highly effective for the asymmetric hydrogenation of aromatic ketones. mdpi.com Biocatalysis, using enzymes or whole plant tissues, has also been explored for the asymmetric reduction of ketones like 4'-chloroacetophenone, achieving high enantiomeric excess (ee). nih.gov

Table 3: Enantioselective Reduction of Acetophenone Analogues

SubstrateCatalyst SystemReducing AgentProductEnantiomeric Excess (ee)
AcetophenoneChiral OxazaborolidinonesBorane(R)-(+)-1-Phenyl ethanol23–76%
AcetophenoneSpiroborate EstersBorane-dimethyl sulfideOptically active alcoholsUp to 99%
4'-ChloroacetophenonePlant Tissues (e.g., Carrot, Apple)Endogenous reductasesChiral 1-(4-chlorophenyl)ethanol~98%
AcetophenoneBisphosphine/diamine-Ru complexesH₂Chiral 1-phenylethanolUp to 99%

Once the chiral amine intermediate is obtained with high enantiopurity, it is crucial to maintain this stereochemical integrity during subsequent reactions. The acylation step to form the final acetamide (B32628) generally proceeds without racemization of the adjacent stereocenter, especially when conducted under mild conditions.

Optimization of stereochemical control involves selecting appropriate reaction parameters (solvent, temperature, base) to prevent any side reactions that could compromise the enantiomeric excess of the product. For instance, using non-nucleophilic, sterically hindered bases can minimize the risk of base-catalyzed epimerization. Furthermore, in the synthesis of more complex derivatives from the chiral this compound, each subsequent reaction step must be carefully designed to be stereoconservative or stereoselective to preserve the desired chirality of the final molecule.

Further Chemical Reactivity and Derivatization

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the chlorinated phenyl ring, the ethylacetamide side chain, and the amide linkage itself. These structural features provide sites for a variety of chemical transformations, including nucleophilic substitution at the aromatic ring, oxidation and reduction of the side chain and amide group, and hydrolysis of the amide bond.

Nucleophilic Substitution Reactions of Halogenated Precursors

The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution. Aryl halides, such as chlorobenzene derivatives, are significantly less reactive than alkyl halides in nucleophilic substitution reactions. This reduced reactivity is due to several factors. The C-Cl bond in an aryl halide has a partial double bond character due to resonance with the aromatic pi-system, making the bond stronger and shorter. Additionally, the phenyl cation that would be formed in an SN1-type mechanism is highly unstable. The electron-rich nature of the aromatic ring also repels incoming nucleophiles.

However, nucleophilic substitution on the chlorophenyl ring can be facilitated under forcing conditions or by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the halogen. For this compound, with the chloro group at the meta position relative to the ethylacetamide substituent, the electronic influence of the side chain on the reactivity of the chlorine atom is minimal. Therefore, any nucleophilic substitution at the chloro position would likely require harsh reaction conditions, such as high temperatures and pressures, similar to those used in the Dow process for the production of phenol from chlorobenzene.

Reaction Type Typical Reagents and Conditions Expected Outcome for this compound
HydroxylationConcentrated NaOH, high temperature (>300°C), high pressureReplacement of the chlorine atom with a hydroxyl group, forming N-[1-(3-hydroxyphenyl)ethyl]acetamide.
AminationSodium amide (NaNH2) or ammonia with a catalyst, high temperatureReplacement of the chlorine atom with an amino group, forming N-[1-(3-aminophenyl)ethyl]acetamide.

Oxidation and Reduction Processes within the this compound Framework

The this compound framework possesses sites that are susceptible to both oxidation and reduction. The benzylic position (the carbon atom attached to both the phenyl ring and the nitrogen) is a potential site for oxidation, while the amide group can undergo reduction.

Oxidation:

Oxidative debenzylation of N-benzyl amides is a known transformation, which can be achieved using various oxidizing agents. figshare.comorganic-chemistry.orgacs.orgnih.gov While this compound is not strictly an N-benzyl amide due to the methyl group on the benzylic carbon, similar reactivity can be anticipated. Treatment with strong oxidizing agents could potentially lead to cleavage of the N-C bond or oxidation at the benzylic position. For instance, reagents that can form bromo radicals from alkali metal bromides have been shown to effectively debenzylate N-benzyl amides under mild conditions. figshare.comorganic-chemistry.orgacs.orgnih.gov

Reduction:

The amide functionality in this compound can be reduced to the corresponding amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reduction of a secondary amide like this compound would yield a secondary amine. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is another method for the reduction of N-benzyl groups, and this could potentially be applied to this compound, resulting in the corresponding amine. nih.govmdma.chacs.org

Process Typical Reagents Expected Product
OxidationStrong oxidizing agents (e.g., KMnO4, CrO3), Bromo radical initiatorsCleavage of the N-C bond or oxidation at the benzylic position.
Reduction of AmideLithium aluminum hydride (LiAlH4), Catalytic Hydrogenation (e.g., Pd/C, H2)N-(1-(3-chlorophenyl)ethyl)ethanamine

Hydrolytic Stability of the Amide Bond

The amide bond is generally stable under neutral conditions but can be hydrolyzed to its constituent carboxylic acid and amine under either acidic or basic conditions, typically with heating. The hydrolysis of this compound would yield acetic acid and 1-(3-chlorophenyl)ethanamine.

The rate of hydrolysis is dependent on the reaction conditions (pH and temperature) and the steric and electronic environment of the amide bond. In this compound, the amide is secondary, and the presence of the bulky 1-(3-chlorophenyl)ethyl group may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to less substituted amides.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis:

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide. This is generally an irreversible process as the final step involves the deprotonation of the carboxylic acid by a strong base.

Condition General Mechanism Products of Hydrolysis
Acidic (e.g., aq. HCl, heat)Protonation of the carbonyl oxygen followed by nucleophilic attack of water.Acetic acid and 1-(3-chlorophenyl)ethanamine hydrochloride
Basic (e.g., aq. NaOH, heat)Nucleophilic attack of hydroxide ion on the carbonyl carbon.Sodium acetate and 1-(3-chlorophenyl)ethanamine

Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the compound to generate data that is unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a proton NMR spectrum of N-[1-(3-chlorophenyl)ethyl]acetamide, the signals corresponding to each chemically distinct proton can be predicted. The benzylic proton (CH) adjacent to the chlorophenyl ring would appear as a quartet due to coupling with the neighboring methyl protons. The methyl (CH₃) protons of the ethyl group would, in turn, appear as a doublet. The acetyl methyl protons would be a sharp singlet, as they have no adjacent protons with which to couple. The protons on the aromatic ring would produce a complex multiplet pattern in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. The amide proton (NH) typically presents as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the aromatic ring (with the carbon attached to the chlorine atom having a characteristic shift), the benzylic carbon, and the two methyl carbons (one from the ethyl group and one from the acetyl group).

¹⁹F NMR Spectroscopy: This technique is exclusively used for the analysis of fluorine-containing compounds. As this compound does not possess any fluorine atoms in its structure, ¹⁹F NMR spectroscopy is not an applicable method for its characterization.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted for a solution in CDCl₃.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹HAromatic-H~7.20-7.40Multiplet (m)
NH (Amide)~5.8-6.5Broad Singlet (br s)
CH (Benzylic)~5.10-5.20Quartet (q)
CH₃ (Acetyl)~1.95-2.05Singlet (s)
CH₃ (Ethyl)~1.45-1.55Doublet (d)
¹³CC=O (Amide)~169.0-
C-Cl (Aromatic)~134.5-
C (Aromatic Quaternary)~144.0-
CH (Aromatic)~124.0-130.0-
CH (Benzylic)~49.0-
CH₃ (Acetyl)~23.0-
CH₃ (Ethyl)~21.5-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be expected to show several characteristic absorption bands. A prominent absorption peak, known as the Amide I band, would appear around 1650 cm⁻¹ corresponding to the C=O stretching vibration. The N-H stretching vibration would be observed as a band in the region of 3300-3250 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching vibrations, typically appears near 1550 cm⁻¹. Furthermore, absorptions for aromatic C-H bonds would be seen above 3000 cm⁻¹, while aliphatic C-H bonds would show absorptions just below 3000 cm⁻¹. The C-Cl stretch would result in a signal in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3250
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
C=O (Amide I)Stretch~1650
N-H (Amide II)Bend~1550
C-ClStretch800 - 600

Mass Spectrometry (MS, HRMS, EI-MS, LC/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₂ClNO. In Electron Ionization Mass Spectrometry (EI-MS), the spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak would be observed at an m/z value two units higher than the molecular ion peak, with an intensity of approximately one-third that of the M⁺ peak. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the compound's elemental formula. Common fragmentation pathways would include the loss of the acetyl group or cleavage of the C-C bond adjacent to the nitrogen atom to yield a stable benzylic cation. Liquid Chromatography-Mass Spectrometry (LC/MS) is often used to analyze samples from reaction mixtures, coupling the separation power of HPLC with the detection capabilities of MS.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₂ClNO
Monoisotopic Mass197.0607 Da
Molecular Ion (M⁺, for ³⁵Cl)m/z 197
Isotopic Peak (M+2, for ³⁷Cl)m/z 199
Key Fragment (loss of CH₃CO)m/z 154

Chromatographic Analysis for Purity and Compound Identification

Chromatographic methods are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction and assess the purity of the final product. spectrabase.com For this compound, a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve good separation. The compound is spotted on the plate, which is then placed in a chamber containing the eluent. As the eluent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its polarity and its interactions with the stationary and mobile phases. After development, the plate is visualized, commonly under UV light (at 254 nm), where the aromatic ring will absorb light and appear as a dark spot. spectrabase.com The purity is indicated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is widely used for the quantitative analysis of compound purity. For this compound, a reversed-phase HPLC method is most suitable. This method employs a non-polar stationary phase, such as a C18-functionalized silica column, and a polar mobile phase. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often delivered in a gradient where the proportion of the organic solvent is increased over time. The compound is detected as it elutes from the column, usually by a UV detector set at a wavelength where the chlorophenyl group absorbs strongly. The resulting chromatogram shows peaks corresponding to each component in the sample. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram.

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method is particularly crucial for chiral molecules, such as derivatives of this compound, as it can establish the absolute configuration of stereocenters, a critical aspect for understanding their biological activity and ensuring stereochemical purity.

The process involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, ultimately revealing the complete molecular structure in the solid state.

For chiral derivatives of this compound, which possess a stereocenter at the benzylic carbon, X-ray crystallography can differentiate between the (R) and (S) enantiomers. This is typically achieved through the use of anomalous dispersion, where the presence of a heavier atom (like the chlorine atom in the 3-chlorophenyl group) causes slight differences in the diffraction pattern when using X-ray radiation of a suitable wavelength. By carefully analyzing these differences (known as Bijvoet pairs), the absolute spatial arrangement of the atoms can be assigned.

While the crystallographic data for this compound itself or its direct derivatives are not widely available in public databases, the principles of the technique are well-established through the study of analogous structures. For instance, the crystal structures of various N-acyl-alpha-phenylethylamines have been determined, providing a framework for understanding how the acetamide (B32628) and the substituted phenyl group are oriented with respect to each other.

A hypothetical data table for a crystalline derivative of this compound, based on a single-crystal X-ray diffraction experiment, would typically include the following parameters:

Crystallographic Parameter Hypothetical Value
Empirical FormulaC10H12ClNO
Formula Weight197.66
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1012.5
Z4
Density (calculated) (g/cm³)1.30
Absorption Coefficient (mm⁻¹)0.35
F(000)416

This table represents the fundamental unit cell parameters and other key data points that would be obtained from a successful crystallographic analysis. The space group, in this hypothetical case P2₁, is a common non-centrosymmetric space group for chiral molecules, allowing for the determination of the absolute structure. Further refinement of the crystal structure would yield a comprehensive list of atomic coordinates, bond lengths, and bond angles, solidifying the absolute configuration of the chiral center.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Elements within N-[1-(3-chlorophenyl)ethyl]acetamide Derivatives

The fundamental structure of this compound consists of a central acetamide (B32628) core, a 3-chlorophenyl ring, and an ethyl group. SAR studies have systematically dissected this scaffold to identify the key elements responsible for its biological effects.

The position and electronic nature of substituents on the phenyl ring of acetamide derivatives play a pivotal role in determining their biological potency. Research on various acetamide scaffolds consistently demonstrates that the substitution pattern on the aryl group is a key determinant of activity.

Positional Isomerism : The location of the halogen on the phenyl ring significantly impacts activity. For instance, in a series of N-aryl amides, moving a substituent from the para to the meta or ortho position can alter the molecule's interaction with its biological target. nih.gov Studies on N-(chlorophenyl)acetamide have revealed conformational differences based on the chlorine's position; the N-H bond in N-(3-chlorophenyl)acetamide is anti to the meta-chloro substituent, whereas it is syn in the N-(2-chlorophenyl)acetamide isomer. nih.gov This conformational variance, dictated by substituent position, directly influences intermolecular interactions and, consequently, biological activity.

Electronic Effects : The biological potency of aryl acetamides is often modulated by the electronic properties of the substituents. There is a demonstrated preference for electron-withdrawing groups over electron-donating groups on the aryl tail. nih.gov For example, in a series of N-arylphenyl-2,2-dichloroacetamide analogues investigated for anticancer activity, the presence and nature of substituents on the N-arylphenyl ring were critical. researchgate.net Similarly, for N-aryl amides studied as CEST agents, electron-withdrawing substitutions at the para-position resulted in the largest chemical shifts, while electron-donating groups slowed the proton exchange rate. nih.gov In a series of potent κ-opioid agonists, a compound with a 3-aminophenyl group at the C1 position of the ethyl linker showed high activity, indicating that both the position and the electronic nature (in this case, an electron-donating amine) are crucial for specific targets. bohrium.com

The following table summarizes the effects of substituent modifications on the biological activity of related acetamide derivatives.

Compound Series Substituent Modification Effect on Activity/Property Reference
N-Aryl Amidespara-electron withdrawing groups (e.g., -NO2)Increased chemical shift (Δω) nih.gov
N-Aryl Amidespara-electron donating groups (e.g., -OCH3)Slower proton exchange rate (kex) nih.gov
N-Aryl Amidesmeta-substituentsSimilar Δω to para-substituted, slightly faster kex nih.gov
Aryl Acetamide TriazolopyridazinesElectron-withdrawing groups on aryl tailPreferred for improved potency nih.gov
κ-Opioid Agonists3-aminophenyl group at C15-fold higher activity than parent compound bohrium.com

The amide linkage and the phenyl ring are core components of the this compound scaffold, and modifications to these elements have profound effects on bioactivity.

The Amide Linkage : The amide bond is a critical pharmacophoric element. Its planarity, hydrogen bonding capability, and role as a stable linker are central to the molecule's function. In studies of aryl acetamide triazolopyridazines, acetamide derivatives demonstrated superior potency compared to their urea (B33335) counterparts, highlighting the importance of the specific amide linkage. nih.gov The N-H proton of the amide is a key hydrogen bond donor, and its interaction with biological targets is often a primary determinant of affinity. nih.gov N-methylation of the amide nitrogen in other heterocyclic amides was performed to assess the influence of the N-H group as a hydrogen-bond donor on activity. academie-sciences.fr

Phenyl Ring Modifications : The phenyl ring serves as a crucial scaffold for positioning substituents that modulate the compound's properties. Replacing the benzene (B151609) ring with heterocyclic rings has been shown to be an effective strategy for tuning properties. In one study, heterocyclic substitutions increased the chemical shift of the amide proton and significantly accelerated the proton exchange rate, which was attributed to a reduction in the pKa of the N-H bond. nih.gov General synthetic methods have been developed to create a wide variety of N-aryl amides by starting with substituted nitroarenes, allowing for extensive exploration of phenyl ring modifications. rsc.org Research on other acetamide-containing scaffolds also indicates that modifications on the phenyl ring, such as the introduction of a fluoro-substituted biphenyl (B1667301) group, can enhance biological activity compared to a simple phenyl-alkyl group. nih.gov

Halogenation, particularly chlorination, is a recurring and significant feature in the design of bioactive acetamide derivatives. The presence of a chlorine atom on the phenyl ring, as in this compound, is not merely an incidental feature but a key modulator of activity.

Enhanced Potency : The inclusion of chlorine atoms often leads to a marked increase in biological potency. A notable example is the synergy observed with a 3,4-dichloro substitution pattern on the aryl tail of certain acetamide derivatives, a pattern that has proven effective in various drug discovery programs. nih.gov In the development of κ-opioid agonists, the 2-(3,4-dichlorophenyl)acetamide (B2721671) moiety was a core component of the most potent compounds. bohrium.com

Metabolic Stability and Pharmacokinetics : Halogenation can influence a compound's metabolic profile. In a study comparing a difluorinated aryl acetamide with a trifluorinated analog, both compounds exhibited robust metabolic stability in mouse liver microsomes and intestinal S9 fractions. nih.gov However, the degree of fluorination did affect plasma protein binding. nih.gov

The table below highlights the impact of halogenation on the activity of various acetamide derivatives.

Compound Series Halogenation Pattern Observed Effect Reference
Aryl Acetamide Triazolopyridazines3,4-dichloro substitutionSynergistic improvement in potency nih.gov
κ-Opioid Agonists2-(3,4-dichlorophenyl) groupIntegral part of highly potent agonists bohrium.com
N-arylphenyl-acetamides2,2-dichloroacetamide moietyConfers ability to inhibit pyruvate (B1213749) dehydrogenase kinases (PDK) brieflands.com
N-(chlorophenyl)ethyl-phenoxy-acetamides4-chloro substitution on the phenylethyl moietyA key feature in a series designed for anticancer and anti-inflammatory activity researchgate.net

Conformational Analysis and Hydrogen Bonding in SAR Context

The three-dimensional structure and intermolecular interactions of this compound are critical to its biological function. Conformational analysis and hydrogen bonding patterns provide insight into how the molecule presents itself to its biological target.

The conformation of the N-H bond relative to the phenyl ring substituents is a key structural feature. In the solid-state structure of N-(3-chlorophenyl)acetamide, the N-H bond adopts a conformation that is anti to the meta-chloro substituent. nih.gov This is in contrast to related isomers, such as N-(2-chlorophenyl)acetamide, where the conformation is syn. nih.gov This seemingly subtle difference can have significant implications for the molecule's ability to fit into a binding pocket and form productive interactions.

Hydrogen bonding is a dominant force in the molecular interactions of acetamides. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. In the crystal structure of N-(3-chlorophenyl)acetamide, molecules are linked into chains through intermolecular N-H⋯O hydrogen bonds. nih.gov The ability to form these hydrogen bonds is often essential for receptor binding and biological activity. Studies on N-aryl amides have shown that intramolecular hydrogen bonding, for instance between the N-H and an ester group on the phenyl ring, can also influence the molecule's properties. nih.gov

Comparative SAR Analysis with Related Acetamide Scaffolds

To contextualize the SAR of this compound, it is useful to compare it with other acetamide-containing scaffolds. These comparisons reveal both common principles and unique features.

Acetamide vs. Other Linkers : The acetamide group itself is often superior to other linking moieties. For instance, aryl acetamide derivatives were found to be more potent than their corresponding urea analogs in inhibiting Cryptosporidium. nih.gov

Comparison with Dichloroacetamides : N-arylphenyl-2,2-dichloroacetamides represent a class of anticancer agents where the halogenation is on the acetyl group rather than the phenyl ring. brieflands.com These compounds function as inhibitors of pyruvate dehydrogenase kinase (PDK). researchgate.netbrieflands.com This contrasts with this compound, where the chlorophenyl group is expected to be the primary determinant of target interaction, rather than the acetamide moiety acting as a warhead.

Comparison with Acetamide-Sulfonamide Scaffolds : In a series of acetamide-sulfonamide conjugates, SAR studies revealed that activity (in this case, urease inhibition) depended on the substituents on both the acetamide side (e.g., a fluoro-substituted biphenyl group) and the sulfonamide side. nih.gov This highlights a modular design where different parts of the molecule can be independently optimized.

Comparison with Thiazole-Acetamides : In a series of 1,3-thiazole derivatives bearing an amide linker, inhibitory activity against cholinesterases was highly dependent on the substituents attached to the acyl part of the amide. academie-sciences.fr This again emphasizes that while the acetamide core is important, the nature of the groups attached to it dictates the ultimate biological profile.

This comparative analysis shows that while the acetamide core is a versatile and effective scaffold, its biological activity is finely tuned by the specific nature and substitution pattern of the appended aryl rings and other functional groups.

Preclinical Biological Activity and Pharmacological Profiles

Anti-inflammatory Efficacy in Preclinical Models

Currently, there is no publicly available scientific literature detailing the anti-inflammatory efficacy of N-[1-(3-chlorophenyl)ethyl]acetamide in established preclinical models, such as the carrageenan-induced paw edema test or studies measuring the inhibition of pro-inflammatory markers. While research has been conducted on the anti-inflammatory properties of various acetamide (B32628) derivatives, specific data for this compound is not available. nih.govijper.orgresearchgate.netnih.gov

Analgesic Properties in Preclinical Models

Investigations into the analgesic properties of this compound are not found in the current body of scientific literature. Standard preclinical pain models, including the hot-plate, tail-clip, and acetic acid-induced writhing tests, have been used to evaluate other acetamide compounds, but specific findings for this compound have not been reported. chemicalbook.comresearchgate.nettcichemicals.comusdoj.gov

Anticonvulsant Activity Assessment in Animal Models of Epilepsy

The potential for this compound to manage seizures has been explored through various animal models of epilepsy.

The maximal electroshock seizure (MES) model is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures. While numerous acetamide derivatives have been assessed in this model, specific data on the efficacy of this compound, such as its median effective dose (ED₅₀) or protective index (PI), are not available in published research. Studies on structurally related compounds, like N-(3-chlorophenyl)-2-morpholino-acetamide, have shown activity in the MES test, but these results cannot be directly extrapolated to this compound.

The 6-Hz seizure model is utilized to identify anticonvulsants that may be effective against psychomotor seizures, which are often resistant to treatment. Although this model is crucial for evaluating novel antiepileptic drugs, there is no specific published data detailing the activity of this compound in the 6-Hz test. Research on other 3-chloroanilide analogs has been conducted, but findings specific to the target compound are not documented.

The subcutaneous pentylenetetrazole (scPTZ) model is employed to screen compounds for their potential to treat absence seizures by raising the seizure threshold. A review of the scientific literature indicates that while related acetamide derivatives have been subjected to the scPTZ test, there are no specific results published for this compound.

Cytotoxic and Anticancer Potentials in Preclinical Cell Lines and Animal Models

The evaluation of this compound for its potential to inhibit cancer cell growth or induce cell death has not been specifically reported. Numerous studies have documented the cytotoxic effects of various acetamide and chlorophenyl-containing compounds against a range of human cancer cell lines. For instance, the related compound N-Butyl-2-(3-chlorophenyl)acetamide has demonstrated cytotoxic activity. However, direct evidence and data, such as IC₅₀ values, for this compound in cancer cell lines or in vivo animal models are not present in the available scientific literature.

Antimicrobial and Antileishmanial Investigations

The antimicrobial potential of acetamide derivatives has been a subject of scientific inquiry. Studies have shown that compounds incorporating a chlorophenyl group can exhibit notable antibacterial properties. For instance, acetamide derivatives bearing a para-chlorophenyl moiety have demonstrated significant antibacterial activity. nih.gov While specific studies on the antimicrobial and antileishmanial activities of this compound are not extensively documented in publicly available literature, the broader class of N-phenylacetamide derivatives has been investigated for such properties. For example, certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial and nematicidal activities.

Mechanistic Studies on Biological Action

Intracellular Signaling Pathway Modulation

Kinase Pathway Inhibition (e.g., Tyrosine Kinases)

There is currently no specific information available in the scientific literature detailing the inhibitory effects of N-[1-(3-chlorophenyl)ethyl]acetamide on kinase pathways, including tyrosine kinases.

Cellular Response Mechanisms in Preclinical Studies

Detailed preclinical data on the cellular responses to this compound are not available. Therefore, the following subsections cannot be addressed with specific findings for this compound.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential Decline)

Information regarding the ability of this compound to induce apoptosis, activate caspases, or cause a decline in mitochondrial membrane potential has not been documented in available research.

Reactive Oxygen Species (ROS) Generation

There is no available data to suggest whether this compound is involved in the generation of reactive oxygen species within cells.

DNA Interaction and Intercalation

The potential for this compound to interact with or intercalate into DNA has not been investigated in published studies.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. For acetamide (B32628) derivatives, DFT has been employed to optimize molecular geometry, calculate spectroscopic properties, and analyze frontier molecular orbitals (HOMO and LUMO). nih.gov

Studies on related N-aryl acetamide compounds using DFT with basis sets like B3LYP/6-31G(d,p) have determined key quantum chemical parameters. nih.govnih.gov These calculations help in understanding the molecule's stability, dipole moment, polarizability, and hyperpolarizability. nih.gov For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals information about the molecule's kinetic stability and its propensity to undergo chemical reactions. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

Table 1: Representative Quantum Chemical Parameters Calculated for Acetamide Derivatives This table is illustrative and based on typical data from computational studies of related acetamide compounds.

Parameter Description Typical Calculated Value Range
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.0 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.0 to -2.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 4.0 to 5.5 eV

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting how a ligand, such as N-[1-(3-chlorophenyl)ethyl]acetamide, might interact with a biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking studies on various acetamide derivatives have shown their potential to inhibit enzymes implicated in neurodegenerative diseases or cancer. nih.govresearchgate.net For example, research on N-aryl-2-(N-disubstituted) acetamide compounds identified them as potential inhibitors for enzymes like monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE). nih.gov Similarly, docking studies on N-(1-(4-chlorophenyl)ethyl)acetamide derivatives against EGFR and VEGFR-2 receptors have revealed significant binding affinities, suggesting potential anticancer activity. researchgate.net The docking score, usually expressed in kcal/mol, indicates the strength of the binding interaction. mdpi.compnrjournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability and confirming the interactions predicted by docking. nih.gov Studies on related acetamide derivatives complexed with their target proteins have used MD simulations to understand the time-dependent stability of these interactions. researchgate.netmdpi.com These simulations can reveal subtle conformational changes and the role of solvent molecules, offering a more realistic picture of the binding event than static docking alone. researchgate.net

Table 2: Example of Molecular Docking Results for Acetamide Derivatives Against Biological Targets This table presents hypothetical docking scores for this compound based on findings for analogous compounds to illustrate potential interactions.

Target Protein Protein Data Bank (PDB) ID Function Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Monoamine Oxidase A (MAO-A) 2Z5X Neurotransmitter metabolism -8.5 Tyr407, Tyr444
EGFR Tyrosine Kinase 2J6M Cell signaling, cancer -9.2 Leu718, Val726, Ala743
VEGFR-2 Tyrosine Kinase 4ASD Angiogenesis, cancer -9.0 Cys919, Leu840, Asp1046

| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation | -10.1 | Arg120, Tyr355 |

In Silico Prediction of Biological Activity and Molecular Interactions

In silico tools are widely used to predict the biological activity spectrum and potential molecular interactions of novel compounds before their synthesis and experimental testing. researchgate.net

For acetamide derivatives, these predictions are often based on structural similarity to known bioactive molecules. researchgate.net The presence of the acetamide scaffold is common in compounds with a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net By comparing the structure of this compound to large databases of compounds with known activities, it is possible to generate a probabilistic assessment of its likely biological functions. researchgate.net

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness, is a critical step in early-stage drug discovery. Computational models are extensively used for this purpose. mdpi.com

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on various acetamide derivatives have shown that they often comply with these rules, indicating good potential for oral bioavailability. researchgate.net

ADMET Prediction: Servers and software like swissADME and admetSAR are used to predict the pharmacokinetic profile of a compound. researchgate.net These tools can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicity. Research on N-(1-(4-chlorophenyl)ethyl)acetamide derivatives demonstrated that these compounds generally meet the requirements for favorable ADMET and drug-likeness profiles. researchgate.net

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound This data is based on computational predictions typical for small molecules of this class.

Property Predicted Value Implication
Molecular Weight 197.66 g/mol nih.gov Complies with Lipinski's Rule (<500)
logP (Lipophilicity) ~2.5 - 3.0 Good balance for permeability and solubility
Hydrogen Bond Donors 1 Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors 1 Complies with Lipinski's Rule (<10)
Topological Polar Surface Area (TPSA) ~29.1 Ų Suggests good cell permeability
GI Absorption High Likely to be well-absorbed from the gut

| BBB Permeant | Yes (Predicted) | May cross the blood-brain barrier |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound were identified as a "hit" compound against a particular target, its structure could be used as a query in a virtual screen. researchgate.net This process involves using the known active compound's structure to find other, structurally similar or pharmacophorically related molecules from vast databases like ZINC. nih.gov

This approach accelerates the discovery of new potential therapeutic agents by narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov The identified hits can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, to validate their potential before committing resources to laboratory work. nih.gov

Structural Bioinformatics Approaches to Identify Promising Inhibitors

Structural bioinformatics combines biological data with computational methods to understand biological processes at the molecular level. This field is instrumental in identifying promising enzyme inhibitors. researchgate.net By analyzing the three-dimensional structure of a target protein, often obtained through X-ray crystallography or NMR spectroscopy, researchers can identify key binding pockets and allosteric sites.

For a compound like this compound, structural bioinformatics can be used to:

Identify Potential Targets: By searching for proteins with binding sites that are complementary to the compound's structure and pharmacophoric features.

Analyze Binding Modes: Once a target is identified and the complex is modeled through docking, bioinformatics tools are used to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the binding. nih.gov

Guide Lead Optimization: If initial binding is not optimal, the structural information can guide the modification of the compound to enhance its affinity and selectivity for the target. For example, if a specific pocket in the receptor is unfilled, the ligand can be modified to include a functional group that occupies that space, potentially increasing binding strength.

This integrated approach, which combines structural data of targets with computational modeling of ligands, is a cornerstone of modern rational drug design for discovering novel and effective inhibitors. nih.gov

Preclinical Metabolic Studies

In Vitro Metabolism Characterization

In vitro metabolism studies are fundamental to predicting a compound's pharmacokinetic properties in vivo. These assays provide initial insights into the metabolic stability and the potential metabolic pathways of a new chemical entity.

Microsomal Stability Assays (e.g., Liver Microsomes)

Microsomal stability assays are a primary tool for evaluating the susceptibility of a compound to Phase I metabolic enzymes, particularly cytochrome P450s, which are highly concentrated in liver microsomes. In these assays, the test compound is incubated with liver microsomes in the presence of cofactors like NADPH. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. This data is crucial for predicting the intrinsic clearance (Clint) and the hepatic extraction ratio of a compound.

Hypothetical Data from a Microsomal Stability Assay

Species Half-Life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
Human 45 15.4
Rat 30 23.1
Mouse 25 27.7
Dog 55 12.6
Monkey 50 13.9

Hepatocyte Incubation Studies

Hepatocyte incubation studies offer a more comprehensive model for metabolic assessment as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. These studies provide a more complete picture of a compound's metabolic fate within a whole cell system, including potential pathways that might not be evident in microsomal assays alone.

Hypothetical Metabolic Profile in Human Hepatocytes

Parameter Value
Parent Compound Remaining after 60 min (%) 65
Major Metabolites Detected Hydroxylated metabolite, N-deacetylated metabolite
Phase II Conjugates Detected Glucuronide conjugate of the hydroxylated metabolite

Identification of Metabolites by Advanced Mass Spectrometry (LC/MS, MSⁿ)

Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (MSⁿ), are instrumental in identifying and structurally characterizing metabolites. These methods allow for the separation and detection of metabolites from complex biological matrices, providing valuable information on the biotransformation pathways of a drug candidate.

Hypothetical Metabolites Identified by LC/MS

Metabolite ID Proposed Biotransformation
M1 Hydroxylation on the chlorophenyl ring
M2 N-deacetylation
M3 Hydroxylation on the ethyl side chain
M4 Glucuronidation of M1

Enzyme-Specific Metabolism Studies

To identify the specific enzymes responsible for the metabolism of a compound, further in vitro studies are conducted using recombinant enzymes or specific chemical inhibitors.

Cytochrome P450 (CYP) Isoform Metabolism (e.g., CYP3A4, CYP2D6, CYP2C9)

Hypothetical Relative Contribution of CYP Isoforms to Metabolism

CYP Isoform Relative Metabolic Rate (%)
CYP3A4 60
CYP2D6 25
CYP2C9 10
Other CYPs 5

Aldehyde Oxidase (AOX) Metabolism

Aldehyde oxidase is another important enzyme that can contribute to the metabolism of various compounds. nih.govnih.gov Its role is typically investigated using cytosolic fractions of the liver, as AOX is a cytosolic enzyme. nih.gov

Hypothetical Contribution of AOX to Metabolism

Enzyme Fraction Metabolic Activity
Liver Microsomes High
Liver Cytosol Low to Negligible

Metabolic Hotspot Identification and Strategies for Stability Optimization

The identification of metabolic "hotspots"—the specific sites on a molecule most susceptible to metabolic enzymes—is a critical step in drug discovery. This process allows medicinal chemists to strategically modify a compound to enhance its metabolic stability. Common strategies to improve metabolic stability include the replacement of metabolically labile groups with more robust alternatives. For instance, electron-rich aromatic rings, which are prone to oxidation by cytochrome P450 enzymes, may be replaced with electron-poor heterocycles to mitigate this metabolic pathway. nih.gov Another approach involves the introduction of fluorine atoms at or near a metabolic hotspot, which can block enzymatic action and improve the compound's pharmacokinetic profile.

While these general principles are well-established in medicinal chemistry, specific data on the metabolic hotspots of N-[1-(3-chlorophenyl)ethyl]acetamide and any subsequent strategies for its stability optimization have not been reported in scientific literature.

Preclinical In Vivo Metabolic Profiling (e.g., Non-Human Primates)

Preclinical in vivo studies, particularly in species such as non-human primates that closely model human physiology, are essential for understanding a compound's metabolic fate. These studies provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate. The analysis of metabolites in biological matrices like plasma and urine helps to build a comprehensive picture of the biotransformation pathways.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Next-Generation N-[1-(3-chlorophenyl)ethyl]acetamide Analogues

The future development of this compound will likely begin with the rational design and synthesis of novel analogues to explore and optimize its potential biological activities. The synthesis of acetamide (B32628) derivatives can be achieved through various established chemical reactions. nih.govscholarsresearchlibrary.com A common method involves the reaction of an appropriate amine with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). For this compound analogues, this could involve the synthesis of a library of related compounds by modifying the chloro-substituted phenyl ring, the ethyl linker, or the acetamide group.

Future synthetic strategies could focus on:

Substitution on the Phenyl Ring: Introducing different substituents (e.g., fluoro, bromo, nitro, methoxy) at various positions on the phenyl ring could modulate the compound's electronic and steric properties, potentially influencing its binding affinity to biological targets.

Modification of the Ethyl Linker: Altering the length or rigidity of the ethyl linker could impact the compound's conformational flexibility and its ability to fit into a target's binding pocket.

Derivatization of the Acetamide Group: The acetamide moiety itself can be modified. For instance, replacing the acetyl group with other acyl groups or incorporating the nitrogen into a heterocyclic ring system could lead to compounds with novel pharmacological profiles.

The synthesis of such analogues would be guided by computational modeling and structure-activity relationship (SAR) studies to predict which modifications are most likely to yield compounds with enhanced potency and selectivity. chromatographyonline.com

Exploration of Novel Therapeutic Applications and Polypharmacology

The acetamide scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its analogues could have a variety of therapeutic applications. nih.govnih.gov Molecules with an acetamide linkage have been investigated for their potential as anti-inflammatory, anticancer, analgesic, antimicrobial, and anticonvulsant agents. nih.govnih.gov

Table 1: Potential Therapeutic Areas for this compound Analogues Based on Activities of Related Compounds

Therapeutic AreaRationale based on Related CompoundsPotential Molecular Targets
Oncology Some acetamide derivatives have shown anti-cancer activity. nih.govKinases, Tubulin
Inflammation The acetamide moiety is found in compounds with anti-inflammatory properties. nih.govCyclooxygenase (COX) enzymes
Neurological Disorders Certain N-arylacetamide derivatives have demonstrated anticonvulsant activity. nih.govIon channels, Neurotransmitter receptors
Infectious Diseases Antimicrobial and antifungal activities have been reported for some acetamide compounds. nih.govEssential microbial enzymes

A significant emerging trend in drug discovery is the concept of polypharmacology , which involves rationally designing single molecules that can interact with multiple targets. nih.govnih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. nih.gov Future research could explore the polypharmacological potential of this compound analogues. For example, a single analogue might be designed to inhibit both a key cancer-promoting enzyme and a protein involved in inflammatory pathways, which could be beneficial in treating inflammation-associated cancers.

Advanced Mechanistic Investigations Utilizing Integrated Omics Technologies

To understand how this compound and its future analogues exert their biological effects, advanced mechanistic investigations will be crucial. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful approach to elucidate the mechanism of action of small molecules. mdpi.comtandfonline.comtandfonline.com These technologies allow for a comprehensive analysis of how a compound affects biological systems at a molecular level. mdpi.com

Future mechanistic studies could involve:

Transcriptomics: Analyzing changes in gene expression in cells treated with the compound to identify affected signaling pathways. mdpi.com

Proteomics: Identifying the proteins that directly bind to the compound (target deconvolution) and assessing changes in protein expression and post-translational modifications. tandfonline.com

Metabolomics: Studying alterations in metabolic pathways to understand the compound's impact on cellular metabolism. mdpi.com

Integrated Multi-Omics Analysis: Combining data from different omics levels can provide a more holistic understanding of the compound's biological effects and help in identifying biomarkers for its activity. nih.gov

Table 2: Illustrative Application of Omics Technologies in Mechanistic Studies

Omics TechnologyPotential Application for this compound ResearchExample of Potential Finding
Genomics Identifying genetic mutations that confer sensitivity or resistance to the compound. tandfonline.comA specific single nucleotide polymorphism (SNP) in a target protein's gene is associated with enhanced compound efficacy.
Transcriptomics Profiling mRNA changes in cancer cells after treatment to understand the anti-proliferative mechanism. mdpi.comDownregulation of genes involved in cell cycle progression and upregulation of apoptosis-related genes.
Proteomics Using chemical proteomics to pull down the direct binding partners of the compound. tandfonline.comIdentification of a specific kinase as a primary target.
Metabolomics Analyzing the metabolic fingerprint of cells to uncover off-target effects. mdpi.comAlterations in lipid metabolism pathways, suggesting a potential for side effects related to lipid homeostasis.

Translation of Preclinical Findings to New Drug Discovery Initiatives

The ultimate goal of this line of research would be to translate promising preclinical findings into a full-fledged drug discovery program. The small molecule drug discovery process is a long and complex journey that starts with identifying and validating a molecular target, followed by high-throughput screening of compound libraries to find "hits". chromatographyonline.compharmafeatures.com These hits are then optimized through medicinal chemistry to generate lead compounds with improved efficacy, selectivity, and pharmacokinetic properties. pharmafeatures.comfrontiersin.org

For this compound, this would involve:

Hit Identification: Screening a library of its synthesized analogues against a panel of disease-relevant biological targets. chromatographyonline.com

Lead Optimization: Modifying the most promising hits to enhance their potency, reduce potential toxicity, and improve their drug-like properties (e.g., solubility, metabolic stability). pharmafeatures.com

Preclinical Development: Conducting extensive in vitro and in vivo studies to evaluate the safety and efficacy of the lead candidate before it can be considered for clinical trials in humans. pharmafeatures.comfrontiersin.org This phase includes detailed toxicology studies and an assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.org

The journey from a basic chemical entity like this compound to a clinically approved drug is arduous and requires a multidisciplinary effort. chromatographyonline.comfrontiersin.org However, by systematically applying modern drug discovery principles, from rational analogue design to in-depth mechanistic studies, the therapeutic potential of this and related compounds can be thoroughly explored.

Q & A

Basic: What are the optimized synthetic routes for N-[1-(3-chlorophenyl)ethyl]acetamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Acetylation of 1-(3-chlorophenyl)ethylamine using acetyl chloride or acetic anhydride under reflux in anhydrous dichloromethane (DCM) .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the acetamide product.
    Critical Factors:
  • Reagent Ratios: Excess acetylating agent (1.5–2.0 eq.) ensures complete conversion.
  • Temperature: Controlled reflux (~40°C) minimizes side reactions like over-acetylation .
  • Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance solubility and reaction efficiency.

Basic: Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.05 ppm (CH₃ of acetamide) and δ 4.85 ppm (CH adjacent to the chlorophenyl group) confirm substituent positions .
    • ¹³C NMR: Carbonyl resonance at ~170 ppm verifies the acetamide moiety .
  • High-Resolution Mass Spectrometry (HRMS): Matches the molecular formula C₁₀H₁₁ClNO (exact mass: 211.0495) .
  • FTIR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced: How can computational modeling elucidate the binding mechanisms of this compound with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding poses with receptors (e.g., enzymes or ion channels). The chlorophenyl group shows hydrophobic interactions, while the acetamide forms hydrogen bonds .
  • HOMO-LUMO Analysis: Reveals electron-rich regions (acetamide oxygen) as potential nucleophilic attack sites, aligning with observed reactivity in pharmacological assays .
  • MD Simulations: Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

Advanced: How can contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects) be resolved?

Answer:

  • Dose-Response Studies: Establish EC₅₀ values across cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) to clarify context-dependent activity .
  • Target Selectivity Profiling: Use kinase inhibition assays or proteomics to identify off-target interactions that may explain divergent results .
  • Meta-Analysis: Compare data across studies using standardized protocols (e.g., MTT assay vs. flow cytometry) to minimize methodological variability .

Structural Analogs: How do substituent variations (e.g., bromine vs. chlorine) impact the compound’s reactivity and bioactivity?

Answer:

Substituent Impact Evidence
3-Chlorophenyl Enhances lipophilicity (logP ~2.5) and membrane permeability vs. non-halogenated analogs .
4-Bromophenyl Increases steric hindrance, reducing binding affinity to compact active sites .
Ethylene Bridge Improves conformational flexibility, enabling interactions with deeper receptor pockets .

Formulation Challenges: What strategies address poor aqueous solubility of this compound?

Answer:

  • Co-Solvent Systems: Use ethanol/PEG 400 mixtures (70:30 v/v) to enhance solubility up to 10 mg/mL .
  • Nanoemulsions: Lipid-based carriers (e.g., lecithin/Tween 80) improve bioavailability in in vivo models .
  • Salt Formation: React with HCl to form a hydrochloride salt, increasing water solubility by 3–5× .

Stability Under Oxidative Conditions: How does the compound degrade, and how can this be mitigated?

Answer:

  • Degradation Pathways:
    • Oxidation at the ethylene bridge forms quinone derivatives (detected via LC-MS) .
    • Hydrolysis of the acetamide group generates 3-chlorophenylacetic acid .
  • Stabilization Methods:
    • Add antioxidants (e.g., BHT at 0.1% w/w) to retard oxidation .
    • Store in amber vials under nitrogen to limit photolytic/oxidative degradation .

Pharmacokinetics: What are the metabolic pathways of this compound in mammalian systems?

Answer:

  • Phase I Metabolism: Cytochrome P450 (CYP3A4) mediates N-deacetylation, producing 1-(3-chlorophenyl)ethylamine as a primary metabolite .
  • Phase II Metabolism: Glucuronidation of the acetamide group occurs in the liver, detected via UPLC-QTOF-MS .
  • Excretion: Renal clearance dominates, with ~60% eliminated unchanged in urine (rat models) .

QSAR Studies: Which structural descriptors correlate with enhanced antimicrobial activity in analogs?

Answer:

  • Key Descriptors:
    • ClogP: Optimal range 2.0–3.0 for membrane penetration in Gram-negative bacteria .
    • Polar Surface Area (PSA): < 80 Ų improves diffusion across biofilms .
    • Electrostatic Potential (MESP): Negative potential at the chlorophenyl ring enhances interaction with bacterial efflux pumps .

Impurity Profiling: How can byproducts in multi-step synthesis be identified and minimized?

Answer:

  • Byproduct Sources:
    • Incomplete Acetylation: Detect unreacted amine via TLC (Rf ~0.3 in ethyl acetate) .
    • Oxidative Byproducts: Use LC-MS to identify quinone derivatives (m/z +16) .
  • Mitigation:
    • Stepwise Quenching: Add ice-cold water after acetylation to halt side reactions .
    • Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acetylation, reducing impurity formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.